molecular formula C8H11FO4 B2951945 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid CAS No. 2287298-76-2

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid

Cat. No.: B2951945
CAS No.: 2287298-76-2
M. Wt: 190.17
InChI Key: MDXKFNBXWXNAKK-AENQLZEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H11FO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives followed by esterification and carboxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature, are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorocyclobutane-1-carboxylic acid
  • 1-Ethoxycarbonyl-3-fluorocyclobutane
  • Cyclobutane-1-carboxylic acid derivatives

Uniqueness

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid stands out due to its unique combination of fluorine and ethoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4/c1-2-13-6(10)5-3-8(9,4-5)7(11)12/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXKFNBXWXNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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